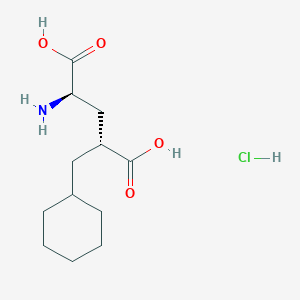

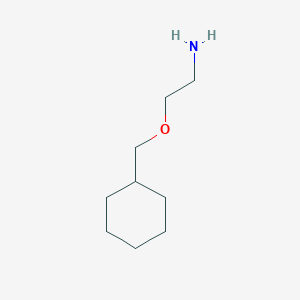

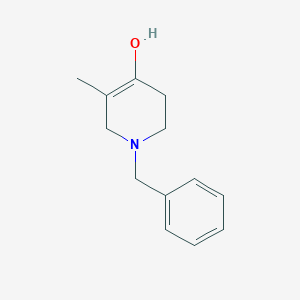

![molecular formula C7H9ClN4 B3114268 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride CAS No. 2007916-97-2](/img/structure/B3114268.png)

2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride

Übersicht

Beschreibung

2-Methyl-2H-pyrazolo[3,4-b]pyridin-5-amine is a chemical compound with the molecular formula C7H8N4 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine, has been reported in the literature . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis

The molecular structure of 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine can be analyzed using various techniques such as NMR, HPLC, and LC-MS .Chemical Reactions Analysis

2-Methyl-2H-pyrazolo[3,4-b]pyridin-5-amine has been used in the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors . The compound showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine can be analyzed using various techniques such as NMR, HPLC, and LC-MS .Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Pyrazolo[3,4-b]pyridines, which include 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride, are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . These compounds have been described in more than 5500 references, including 2400 patents . They have diverse biomedical applications due to their structural similarity with the purine bases adenine and guanine .

Anti-Tuberculosis Activity

Some derivatives of pyrazolo[3,4-b]pyridine have shown promising results against Mycobacterium tuberculosis . In vitro Microplate Alamar Blue assay (MABA) assay against M. tuberculosis H37Rv strain and in silico analysis by binding to Pantothenate Synthetase from M. tuberculosis (MTBPS) have indicated that certain substitutions on the pyazolo[3,4-b]pyridine structure exhibit promising antituberculotic activity .

Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold, which includes 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride, is a medicinally privileged structure . It provides enormous opportunities for the synthesis of a combinatorial library of new molecular entities (NCEs) for exploring structure-activity relationships (SAR) . This makes it a valuable tool in the field of drug discovery .

Synthesis of New Compounds

The pyrazolo[3,4-b]pyridine structure allows structural modifications at five positions namely N(1), C(3), C(4), C(5), and C(6), either during the ring formation or at the later stage of functional group modification . This versatility makes it a useful scaffold for the synthesis of new compounds .

Inhibitory Activity

Certain compounds of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, which are related to pyrazolo[3,4-b]pyridine, have shown significant inhibitory activity . This suggests potential applications of 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride in similar areas .

Molecular Docking Studies

Molecular docking studies have been used to evaluate the binding mode between certain pyrazolo[3,4-b]pyridine derivatives and TRKA . This suggests that 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride could also be used in similar molecular docking studies .

Wirkmechanismus

Target of Action

Similar compounds have been reported to exhibit inhibitory activity against certain enzymes .

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets and cause significant changes .

Biochemical Pathways

Related compounds have been shown to impact certain pathways .

Result of Action

Similar compounds have been reported to exhibit significant inhibitory activity .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

Eigenschaften

IUPAC Name |

2-methylpyrazolo[3,4-b]pyridin-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.ClH/c1-11-4-5-2-6(8)3-9-7(5)10-11;/h2-4H,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULILRYBJVJWSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=NC2=N1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[c][1,2,5]oxadiazole-4-carbonitrile](/img/structure/B3114187.png)

![Bis[1-(N,N-dimethylamino)-2-propanolato]nickel(II)](/img/structure/B3114193.png)

![5,8-Dihydroindolo[2,3-c]carbazole](/img/structure/B3114201.png)

![Spiro[3.3]heptane-2,6-dione](/img/structure/B3114226.png)

![exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate](/img/structure/B3114246.png)